An In-depth Technical Guide to 2'-Chloroacetophenone: Properties, Synthesis, and Applications in Drug Development
An In-depth Technical Guide to 2'-Chloroacetophenone: Properties, Synthesis, and Applications in Drug Development
This guide provides a comprehensive technical overview of 2'-Chloroacetophenone, a versatile chemical intermediate of significant interest to researchers, scientists, and professionals in drug development. This document delves into its core properties, synthesis methodologies, safety protocols, and critical applications, with a focus on its role in the synthesis of pharmacologically active compounds.
Core Chemical Identity and Properties
2'-Chloroacetophenone, systematically named 1-(2-chlorophenyl)ethan-1-one, is an aromatic ketone distinguished by a chlorine atom at the ortho position of the phenyl ring relative to the acetyl group.[1] This substitution pattern imparts specific reactivity that is instrumental in various synthetic transformations.
CAS Number: 2142-68-9[2]
Molecular Formula: C₈H₇ClO[3]
Molecular Weight: 154.59 g/mol [4]
The physical and chemical properties of 2'-Chloroacetophenone are summarized in the table below, providing essential data for its handling, storage, and application in experimental settings.
| Property | Value | Source(s) |
| Appearance | Colorless to light orange to yellow clear liquid | [5] |
| Melting Point | 52-56 °C | [6] |
| Boiling Point | 227-230 °C | [4][6] |
| Density | 1.190 g/mL at 20 °C | [4][6] |
| Flash Point | 92 °C (197.6 °F) | [5] |
| Solubility | Insoluble in water.[3] Soluble in chloroform, DMSO (slightly), and methanol (slightly).[6] | |
| Refractive Index | n20/D 1.544 | [6] |
| Storage Temperature | Store below +30°C | [6] |
Synthesis of 2'-Chloroacetophenone: Methodologies and Mechanisms
The synthesis of 2'-Chloroacetophenone can be achieved through several routes. The selection of a specific method is often dictated by factors such as precursor availability, desired yield and purity, and scalability. Two prevalent methods are the Friedel-Crafts acylation of chlorobenzene and the oxidation of ortho-chlorostyrene.[7]
Friedel-Crafts Acylation of Chlorobenzene
A common and efficient method for preparing 2'-Chloroacetophenone is the Friedel-Crafts acylation of chlorobenzene with acetic anhydride.[7] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as antimony trichloride.[7][8]
The reaction mechanism involves the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring of chlorobenzene. The ortho-para directing effect of the chlorine atom leads to a mixture of isomers, from which the desired 2'-chloroacetophenone can be isolated.
Caption: Friedel-Crafts acylation of chlorobenzene to synthesize 2'-Chloroacetophenone.
Experimental Protocol: Friedel-Crafts Acylation [7]
-
Under anhydrous and oxygen-free conditions, add 11.2 g of chlorobenzene to a 250 mL three-necked flask.
-
Add 35 mL of dichloromethane and 2 g of antimony trichloride to the flask.
-
Stir the mixture to ensure dispersion.
-
Add 12.9 g of acetic anhydride dropwise to the reaction mixture.
-
After the addition is complete, raise the temperature to 50°C and maintain the reaction for 1 hour.
-
Upon completion, wash, dry, and recrystallize the product to obtain 2'-Chloroacetophenone.
This method has been reported to achieve a yield of 94.3% with a purity of 99.5%.[7]
Oxidation of ortho-Chlorostyrene
An alternative synthetic route involves the oxidation of ortho-chlorostyrene.[7] This method can be performed using various oxidizing agents and catalysts.
Experimental Protocol: Oxidation of ortho-Chlorostyrene [7]
-
In a 50 mL reactor, add ortho-chlorostyrene (1 mmol), palladium/carbon catalyst (0.1 mmol), and ethanol (5 mL).
-
Stir the mixture and heat to 35°C.
-
Sequentially add nitric acid (0.02 mmol) and 30% hydrogen peroxide (6 mmol).
-
Increase the reaction temperature to 65°C and maintain for 6 hours, monitoring the reaction progress by TLC.
-
After the reaction, separate the solid catalyst from the reaction solution.
-
Extract the organic phase from the reaction solution using ethyl acetate.
-
Wash the organic phase with water, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to obtain the crude product.
-
Purify the crude product using silica gel column chromatography with a mixture of ethyl acetate and petroleum ether (1:20) as the eluent to yield 2'-Chloroacetophenone.
This reported procedure resulted in a 65% yield of the target product.[7]
Safety and Handling
2'-Chloroacetophenone is a hazardous substance that requires careful handling in a laboratory or industrial setting.[9] It is classified as a combustible liquid and is harmful if swallowed.[5][9] It causes skin and serious eye irritation and may cause respiratory irritation.[9] Historically, it was used as a tear gas and riot control agent, highlighting its potent irritant properties.[10][11]
GHS Hazard Statements: [9]
-
H227: Combustible liquid.
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures: [9]
-
P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302 + P352: IF ON SKIN: Wash with plenty of water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.[12][13]
Applications in Drug Development and Organic Synthesis
2'-Chloroacetophenone is a valuable intermediate in the synthesis of a wide range of organic compounds, including pharmaceuticals and other biologically active molecules.[1][14] Its utility stems from the reactivity of the acetyl group and the influence of the ortho-chlorine substituent.
Synthesis of Pharmaceutical Intermediates
This compound serves as a critical building block for the synthesis of various heterocyclic compounds that form the core structures of many modern drugs.[1] It can be utilized in reactions such as Friedel-Crafts acylations, Claisen condensations, and various cyclization reactions to produce intermediates for antiviral, antibacterial, and anti-inflammatory drugs.[1]
For instance, 2'-Chloroacetophenone can be used in the synthesis of key intermediates for pharmaceutical molecules like Chlorpheniramine and Chlorprothixene hydrochloride.[14]
Stereoselective Reduction
2'-Chloroacetophenone can undergo stereoselective reduction to yield chiral alcohols, which are important chiral building blocks in asymmetric synthesis. For example, it has been shown to be reduced to (R)-2'-chloro-1-phenyl-ethanol by Saccharomyces cerevisiae B5.[4]
The following diagram illustrates a general workflow for the application of 2'-Chloroacetophenone in the synthesis of a hypothetical pharmaceutical intermediate.
Caption: A generalized workflow for the use of 2'-Chloroacetophenone in pharmaceutical synthesis.
Conclusion
2'-Chloroacetophenone is a chemical intermediate with a well-defined set of properties, established synthetic routes, and significant applications, particularly in the realm of pharmaceutical development. A thorough understanding of its chemistry, reactivity, and safety considerations is paramount for its effective and safe utilization in research and manufacturing. The versatility of this compound ensures its continued importance as a building block in the creation of novel and complex organic molecules.
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